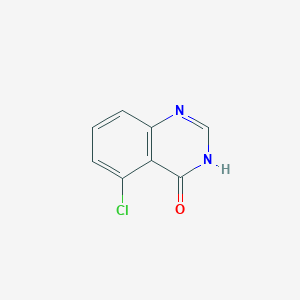
5-Chloro-3H-quinazolin-4-one
概要
説明
5-Chloro-3H-quinazolin-4-one is a derivative of quinazolinone, a heterocyclic chemical compound with a quinazoline ring that has a carbonyl group . Quinazolinone derivatives have been designed and synthesized for their potential antimicrobial activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, new derivatives of 3H-quinazolin-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis
The molecular formula of 5-Chloro-3H-quinazolin-4-one is C8H5ClN2O. It has an average mass of 180.591 Da and a monoisotopic mass of 180.009033 Da .Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions. For example, starting from 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, new derivatives of 3H-quinazolin-4-ones were synthesized . The reaction involved refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Physical And Chemical Properties Analysis
5-Chloro-3H-quinazolin-4-one has a density of 1.5±0.1 g/cm3, a boiling point of 408.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±24.0 °C .科学的研究の応用
Antibacterial Activity
Quinazolinones, including 5-Chloro-4-quinazolone, exhibit promising antibacterial properties. Researchers have explored their potential as novel antibiotics to combat drug-resistant bacterial strains . Further studies are needed to elucidate the specific mechanisms and optimize their efficacy.
Anticancer Potential
Quinazolinones have been investigated for their anticancer effects. In particular, 5-Chloro-4-quinazolone derivatives have shown cytotoxic activity against cancer cell lines. Researchers evaluate their impact on cancer pathways and assess their potential as therapeutic agents .
Anti-Inflammatory Properties
The anti-inflammatory activity of quinazolinones, including 5-Chloro-4-quinazolone, makes them interesting candidates for drug development. These compounds may modulate inflammatory pathways, providing potential relief for inflammatory conditions .
Anticonvulsant Effects
Studies suggest that quinazolinones exhibit anticonvulsant properties. While more research is needed, these compounds could contribute to the treatment of epilepsy and related disorders .
Antifungal Activity
Quinazolinones have demonstrated antifungal effects. Researchers explore their potential in combating fungal infections, although specific mechanisms remain to be fully understood .
Antioxidant Properties
Some quinazolinones, including 5-Chloro-4-quinazolone, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications for various health conditions .
Safety And Hazards
将来の方向性
Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on synthesizing new derivatives of quinazolin-4(3H)-ones and testing their biological activities .
特性
IUPAC Name |
5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCOXNOQQRKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326554 | |
| Record name | 5-Chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3H-quinazolin-4-one | |
CAS RN |
60233-66-1 | |
| Record name | 5-Chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


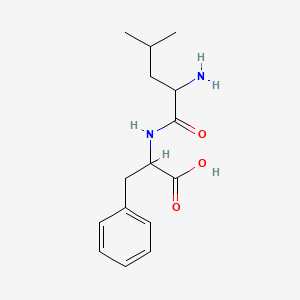
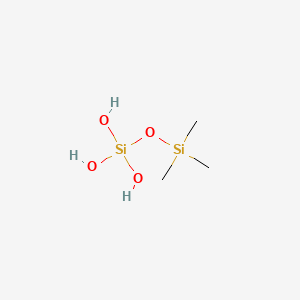
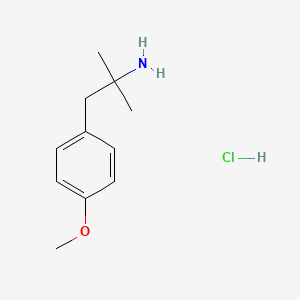

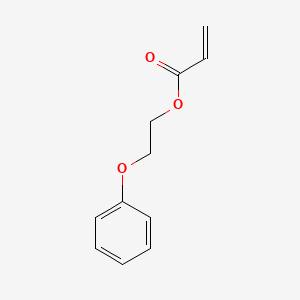
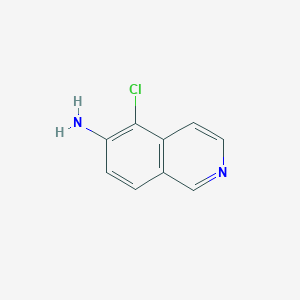
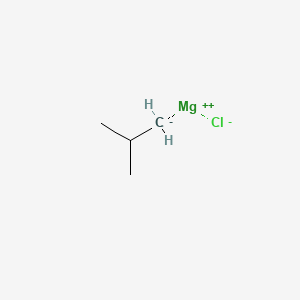

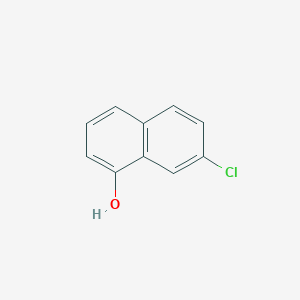

![N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine](/img/structure/B3029185.png)
![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)
